2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide
Overview
Description
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide is a complex organic compound that features a unique structure combining an amino group, an iodophenyl group, and a tetrahydronaphthalene core with multiple nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate aldehyde and a nitrile-containing compound, followed by cyclization and iodination steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted derivatives.
Scientific Research Applications
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and iodophenyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The nitrile groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-bromophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- 2-amino-4-(2-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- 2-amino-4-(2-fluorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
Uniqueness
The presence of the iodophenyl group in 2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding properties, potentially enhancing the compound’s effectiveness in certain applications.
Properties
IUPAC Name |
2-amino-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN4/c20-16-8-4-3-7-14(16)17-13-6-2-1-5-12(13)15(9-21)18(24)19(17,10-22)11-23/h3-5,7-8,13,17H,1-2,6,24H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOIVXVSQZDAMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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